Compstatin (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compstatin (trifluoroacetate salt): is a cyclic tridecapeptide known for its potent inhibitory effects on the complement system, specifically targeting complement component 3 (C3). This compound was originally discovered through phage-display libraries and has since been optimized for higher binding affinity and inhibitory potency . Compstatin is particularly significant in the field of immunology due to its ability to modulate the complement cascade, making it a promising candidate for therapeutic applications in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Compstatin is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Cyclization: The linear peptide is cyclized to form the cyclic structure of Compstatin.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Compstatin involves scaling up the SPPS process. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity . Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Compstatin primarily undergoes peptide bond formation and cyclization reactions during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cyclization Reagents: Iodine in methanol
Major Products: The major product of these reactions is the cyclic peptide Compstatin, which is further purified to obtain the trifluoroacetate salt form .
Scientific Research Applications
Chemistry: Compstatin is used as a model compound in peptide synthesis and cyclization studies. Its synthesis and optimization provide insights into peptide chemistry and the development of cyclic peptides with therapeutic potential .
Biology: In biological research, Compstatin is employed to study the complement system and its role in immune responses. It serves as a tool to investigate the mechanisms of complement activation and regulation .
Medicine: Compstatin has shown promise in the treatment of various diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and other complement-mediated disorders . Clinical trials are ongoing to evaluate its efficacy and safety in these conditions.
Industry: In the pharmaceutical industry, Compstatin is being developed as a therapeutic agent. Its ability to inhibit complement activation makes it a valuable candidate for drug development .
Mechanism of Action
Compstatin exerts its effects by binding to complement component 3 (C3) and preventing its cleavage into C3a and C3b . This inhibition blocks the formation of C3 convertase, a crucial enzyme in the complement cascade, thereby preventing the downstream activation of the complement system . The molecular targets of Compstatin include the native C3 protein and C3b-containing convertases .
Comparison with Similar Compounds
Pegcetacoplan: A second-generation compstatin derivative with improved pharmacokinetic properties.
Eculizumab: An anti-C5 antibody that inhibits the complement system at a different point in the cascade.
C1 Esterase Inhibitor: A therapeutic option for hereditary angioedema that also affects the complement system.
Uniqueness: Compstatin is unique in its ability to target C3, the central component of the complement system, providing broad inhibition of complement activation . Unlike other complement inhibitors that target downstream components, Compstatin’s upstream intervention allows for more comprehensive control of the complement cascade .
Properties
Molecular Formula |
C66H99N23O17S2 |
---|---|
Molecular Weight |
1550.8 g/mol |
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2R,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+/m0/s1 |
InChI Key |
RDTRHBCZFDCUPW-VIQUDRKJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.